A Comprehensive Technical Guide to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The careful selection of versatile chemical building blocks is a critical determinant of success in this endeavor. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, a polysubstituted aromatic compound, has emerged as a significant intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it a valuable tool for researchers.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its effective and safe use in a laboratory setting. The key physicochemical data for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1012879-10-5 | [1] |
| Molecular Formula | C₁₀H₉BrFNO₄ | |
| Molecular Weight | 306.09 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95-98% | [1] |
| Storage Temperature | Room temperature | |
| InChI Key | DSQMUXFNGAHWPG-UHFFFAOYSA-N |
Safety Information:
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Strategic Approach
Part 1: Synthesis of the Precursor: 2-Bromo-5-fluoro-4-nitroaniline
The synthesis of 2-bromo-5-fluoro-4-nitroaniline is a critical first stage, and various methods have been reported in the patent literature.[2][3] A common strategy involves the nitration of a protected 2-bromo-5-fluoroaniline. The amino group is first protected to prevent unwanted side reactions and to direct the incoming nitro group to the desired position.
Experimental Protocol (Exemplary):
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Protection of the Amino Group: 2-Bromo-5-fluoroaniline is reacted with an amino-protecting agent, such as acetic anhydride, to form the corresponding acetanilide.[3] This step is crucial to deactivate the amino group towards the harsh nitrating conditions and to direct the electrophilic substitution.
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Nitration: The protected aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to introduce the nitro group at the position para to the amino group.[3]
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Deprotection: The protecting group is subsequently removed by acid-catalyzed hydrolysis to yield the desired 2-bromo-5-fluoro-4-nitroaniline.[3]
Part 2: Conversion to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
With the precursor in hand, the next stage involves the introduction of the ethyl acetate moiety. This is typically achieved through a Sandmeyer-type reaction followed by a substitution reaction.
Experimental Protocol (Proposed):
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Diazotization: 2-Bromo-5-fluoro-4-nitroaniline is treated with a solution of sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding 1-bromo-5-fluoro-2-iodo-4-nitrobenzene.
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Substitution with Ethyl Bromoacetate: The resulting iodo-intermediate is then reacted with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide) in an appropriate solvent (e.g., DMF or acetonitrile) to afford Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from ethyl bromoacetate displaces the iodide.
Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies
The strategic placement of bromo, fluoro, and nitro groups, along with the ethyl acetate side chain, makes Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate a highly valuable intermediate in the synthesis of complex pharmaceutical agents.
Role as a Precursor to Substituted Anilines
A primary transformation of this compound involves the reduction of the nitro group to an amine.[4] This conversion is a gateway to a vast array of chemical modifications. The resulting aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.
Application in the Synthesis of Kinase Inhibitors
The bromo- and fluoro-substituted phenyl ring is a common motif in many kinase inhibitors.[5] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[5] This enables the exploration of the chemical space around the core structure to optimize interactions with the target kinase. The fluorine atom can enhance binding affinity and improve metabolic stability. The aniline derivative obtained after nitro reduction can participate in the formation of heterocyclic ring systems commonly found in kinase inhibitors, such as quinazolines and pyridopyrimidines.
Intermediate in the Synthesis of Tezacaftor
A notable application of the precursor, 2-bromo-5-fluoro-4-nitroaniline, is in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[2] This highlights the industrial relevance and importance of this chemical scaffold in the production of life-saving medicines.
Conclusion
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a strategically designed chemical intermediate with significant utility in modern drug discovery. Its synthesis, while multi-step, relies on well-established and scalable organic reactions. The unique combination of functional groups provides medicinal chemists with a versatile platform for the construction of complex and biologically active molecules, particularly in the realm of targeted therapies such as kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.
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